2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is a heterocyclic compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines .
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular formula of the compound is C19H15BrN6OS, with an average mass of 455.331 Da and a monoisotopic mass of 454.021149 Da .Chemical Reactions Analysis
The compound is part of a series that has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .Scientific Research Applications
Synthesis and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines
This compound is part of the 1,2,3-triazole-fused pyrazines and pyridazines family . These heterocycles are obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . They have been used in medicinal chemistry for c-Met inhibition and GABAA modulating activity, as fluorescent probes, and as structural units of polymers .
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which this compound is a part of, can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibitors have potential applications in cancer treatment.
Selective A3 Adenosine Receptor Antagonists
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, a related compound, is used as a reactant in the synthesis, biochemical, and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists . This suggests that our compound may also have potential applications in this area.
Anti-proliferation Effect Prediction
Compounds with the 1,2,3-triazolo[4,5-d]pyrimidine structure, like our compound, have been studied for their anti-proliferation effects . This research could help screen out efficient and novel drugs in the future .
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used in the synthesis of selective a3 adenosine receptor antagonists . Therefore, it’s possible that this compound may also interact with the A3 adenosine receptor or similar targets.
Mode of Action
Docking studies of related compounds suggest that the interaction between the nitrogen atom in the pyridine ring and a specific target protein (such as met332 in lsd1) could be responsible for their activity . This interaction may lead to changes in the target protein’s function, potentially inhibiting its activity.
Future Directions
properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c1-11-7-13(22-26-11)20-14(25)9-27-17-15-16(18-10-19-17)24(23-21-15)8-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYKVLMBOJVESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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